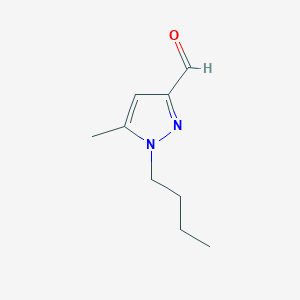![molecular formula C10H18N4 B13014506 1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
1-[1-(1H-imidazol-2-yl)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1H-imidazol-2-yl)propyl]piperazine is a heterocyclic compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[1-(1H-imidazol-2-yl)propyl]piperazine can be synthesized through a multi-step process. One common method involves the alkylation of 1H-imidazole with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-1H-imidazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(1H-imidazol-2-yl)propyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-[1-(1H-imidazol-2-yl)propyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[1-(1H-imidazol-2-yl)propyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a piperazine ring.
1-(1H-imidazol-2-yl)propan-2-ol: Similar structure but with a propan-2-ol group instead of a piperazine ring.
1-(1H-imidazol-2-yl)propylamine: Similar structure but with a propylamine group instead of a piperazine ring.
Uniqueness: 1-[1-(1H-imidazol-2-yl)propyl]piperazine is unique due to the presence of both an imidazole and a piperazine ring, which allows it to interact with a wider range of molecular targets compared to similar compounds. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-[1-(1H-imidazol-2-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13) |
Clé InChI |
JIGHAWUVKWARAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC=CN1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
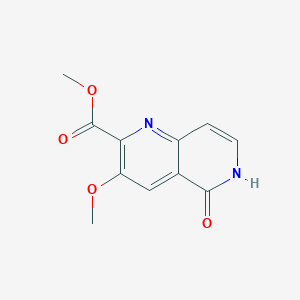

![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)

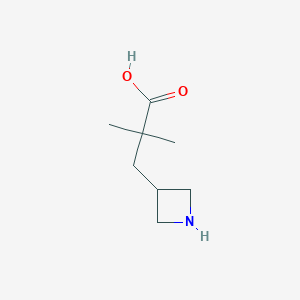
![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
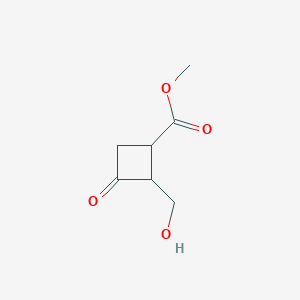

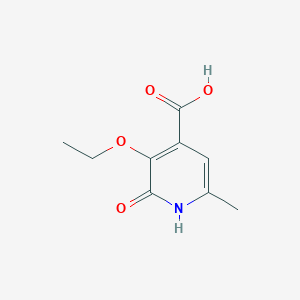
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)

